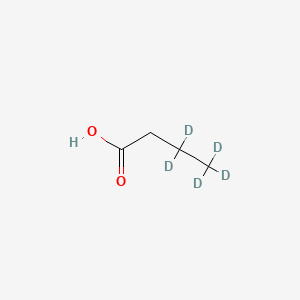
Butyric-3,3,4,4,4-D5 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric-3,3,4,4,4-D5 acid, also known as Sodium butyrate-3,3,4,4,4-d5, is a laboratory chemical used in the synthesis of substances . It is a sodium salt with a molecular weight of 115.12 g/mol .
Physical And Chemical Properties Analysis
Butyric-3,3,4,4,4-D5 acid is a solid substance with a molecular weight of 115.02 g/mol. It has a melting point of 250-253 °C (lit.) .科学的研究の応用
Medicine: Inflammatory Bowel Disease (IBD) Therapy
Butyric acid, particularly in its isotopically labeled form such as Butyric-3,3,4,4,4-D5 acid, is being explored for its therapeutic role in IBD. It has shown promise in regulating immune function, epithelial barrier function, and maintaining intestinal homeostasis. Clinical studies suggest that butyrate supplementation could reduce inflammation and help maintain remission in IBD patients .
Agriculture: Biomass Conversion
In agriculture, Butyric-3,3,4,4,4-D5 acid is used to study the conversion of biomass, like corn husk, into butyric acid through fermentation processes. This research is crucial for developing sustainable methods to produce butyric acid, which is a valuable resource for animal feed and other agricultural applications .
Food Industry: Flavoring and Preservation
Butyric acid serves as a flavoring agent, flavor enhancer, and preservative in the food industry. Its esters are used to impart buttery flavors and enhance fruit aromas in various food products. The isotopic variant, Butyric-3,3,4,4,4-D5 acid, aids in the research and development of new food additives and preservation techniques .
Biochemistry Research: Metabolic Pathways
Butyric-3,3,4,4,4-D5 acid is instrumental in biochemistry research, particularly in studying metabolic pathways. It serves as a tracer in metabolic studies to track the synthesis and degradation of compounds within the body, providing insights into various biochemical processes .
Pharmaceuticals: Drug Development
The isotopic labeling of Butyric-3,3,4,4,4-D5 acid makes it a valuable tool in pharmaceutical research. It’s used to study the pharmacokinetics and metabolic fate of butyric acid-based drugs, aiding in the development of new therapeutic agents .
Industrial Applications: Chemical Synthesis
Butyric-3,3,4,4,4-D5 acid is also used in industrial applications to optimize chemical synthesis processes. Its stable isotopic label allows for precise tracking of chemical reactions, which is crucial for improving efficiency and yield in industrial manufacturing .
作用機序
Target of Action
It is known that butyric acid, a closely related compound, has been shown to interact with various cellular targets, including g-protein coupled receptors and histone deacetylases .
Mode of Action
Butyric acid, its non-deuterated analog, is known to act as a histone deacetylase inhibitor, which can lead to changes in gene expression .
Biochemical Pathways
Butyric acid is known to be involved in various biochemical pathways, including those related to short-chain fatty acid metabolism .
Result of Action
Butyric acid has been shown to have various effects, including promoting the expansion of regulatory t cells .
特性
IUPAC Name |
3,3,4,4,4-pentadeuteriobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric-3,3,4,4,4-D5 acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)





![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)
